(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
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Description
(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Jayaraj and Desikan (2020) synthesized and characterized the structure of a small molecule, 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate (FA-SES), through FT-IR, 1H & 13C NMR, LC-MS/MS techniques, and single-crystal X-ray data. The molecule shows promise in cardiovascular disease (CVD) applications due to its ability to inhibit the myeloperoxidase enzyme. Density Functional Theory (DFT) calculations provided insights into its geometrical and electronic parameters, indicating potential biological applications (Jayaraj & Desikan, 2020).
Biological Activities
- Studies have investigated the cytotoxic properties of compounds structurally related to "(2E)-1-(4-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one". For instance, new neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq. showed antiproliferative activity on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines, indicating potential for cancer treatment through apoptosis induction via the mitochondrial pathway (Ma et al., 2017).
Antioxidant and Anti-inflammatory Activities
- Sulpizio et al. (2016) synthesized and characterized three 2'-aminochalcone derivatives, including those with hydroxyl and methoxy substitutions, to assess their antioxidant activity. The study found that the derivative carrying two hydroxyl functionalities exhibited stronger antioxidant activity compared to others. This suggests the compound's utility in combating oxidative stress and related disorders (Sulpizio et al., 2016).
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-16-10-12(11-17-18(16)23-9-8-22-17)2-7-15(20)13-3-5-14(19)6-4-13/h2-7,10-11,19H,8-9H2,1H3/b7-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJYTICXCHYYEW-FARCUNLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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